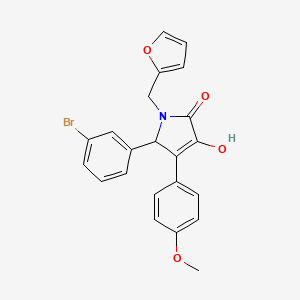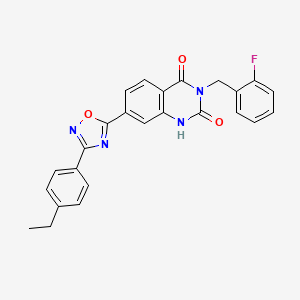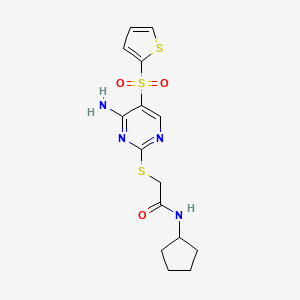![molecular formula C21H20N4O3 B11270067 3-(2,4-dimethoxyphenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B11270067.png)
3-(2,4-dimethoxyphenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dimethoxyphenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes dimethoxy and dimethylphenyl groups attached to the oxadiazole ring
Preparation Methods
The synthesis of 3-(2,4-dimethoxyphenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or β-keto ester.
Formation of the oxadiazole ring: This involves the cyclization of a suitable precursor, such as an amidoxime, with a carboxylic acid derivative.
Coupling reactions: The final step involves coupling the pyrazole and oxadiazole rings with the dimethoxyphenyl and dimethylphenyl groups under specific reaction conditions, often using catalysts and solvents to facilitate the process.
Industrial production methods may vary, but they generally follow similar principles, with optimization for scale, yield, and purity.
Chemical Reactions Analysis
3-(2,4-dimethoxyphenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl rings or the oxadiazole ring are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2,4-dimethoxyphenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole has been studied for various scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research has explored its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethoxyphenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 3-(2,4-dimethoxyphenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole include other oxadiazoles and pyrazoles with different substituents. Some examples are:
- 1-(2-(3,4-dimethoxyphenyl)ethyl)-4-(3,4-dimethylphenyl)piperazinediiium dichloride
- (1,2-bis-(3,4-dimethoxy-phenyl)-ethylidene)-(1,2,4)triazol-4-yl-amine
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of dimethoxy and dimethylphenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20N4O3 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H20N4O3/c1-12-5-7-15(13(2)9-12)17-11-18(24-23-17)21-22-20(25-28-21)16-8-6-14(26-3)10-19(16)27-4/h5-11H,1-4H3,(H,23,24) |
InChI Key |
KFMOLTIUEJHFHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11270032.png)
![2-(4-Chlorophenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine](/img/structure/B11270041.png)
![2-(4-Ethoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine](/img/structure/B11270051.png)
![2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-1H-imidazol-1-YL]-N-(1,2,3,4-tetrahydronaphthalen-1-YL)acetamide](/img/structure/B11270052.png)
![2-(2,5-Dimethylphenyl)-4-[(2-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine](/img/structure/B11270054.png)
![N-(2,5-dimethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11270058.png)
![8-methoxy-N-(3-morpholinopropyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide](/img/structure/B11270066.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-ethoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B11270074.png)
![4-benzyl-1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B11270079.png)
![5-(2-methoxyethyl)-N-(3-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B11270085.png)
![3-(3,5-dimethoxyphenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B11270088.png)
